![molecular formula C12H19N5O B11734035 2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)
2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two pyrazole rings connected through an ethan-1-ol linker, with a propyl group attached to one of the pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with 4-amino-1H-pyrazole in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole rings can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
- 1-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- 4-(1-propyl-1H-pyrazol-5-yl)-1H-pyrazole
Uniqueness
2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a propyl group.
Propiedades
Fórmula molecular |
C12H19N5O |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
2-[4-[(2-propylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H19N5O/c1-2-5-17-12(3-4-14-17)9-13-11-8-15-16(10-11)6-7-18/h3-4,8,10,13,18H,2,5-7,9H2,1H3 |
Clave InChI |
RKSYZYCVLPBPOV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC=N1)CNC2=CN(N=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)
![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)
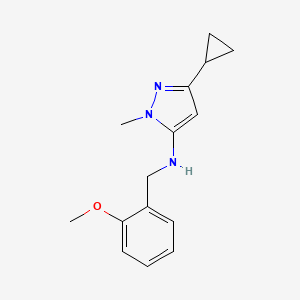
![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
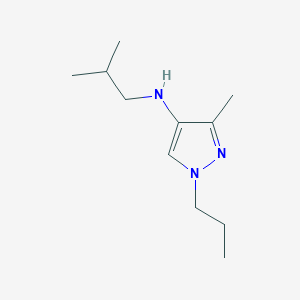
![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)
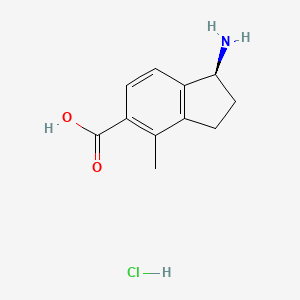
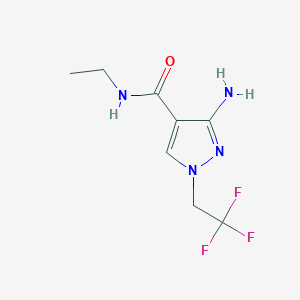
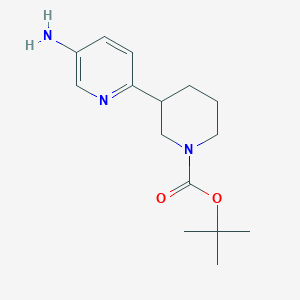
![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)
